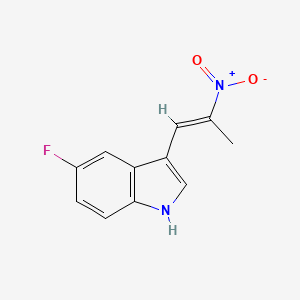

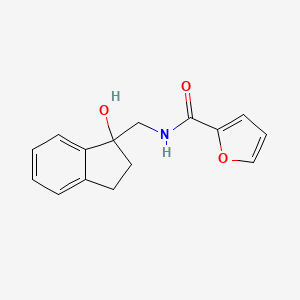

(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-(2-Nitroprop-1-en-1-yl)benzene” is a chemical compound with the molecular formula C9H9NO2 . It appears as a light orange to yellow to green powder to crystal .

Synthesis Analysis

The synthesis of “(E)-(2-Nitroprop-1-en-1-yl)benzene” involves handling hazardous chemicals and should only be performed by trained professionals in a controlled environment . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium (1) with cyanomethyl halides .

Molecular Structure Analysis

The molecular formula of “(E)-(2-Nitroprop-1-en-1-yl)benzene” is C9H9NO2 . The molecular weight is 163.18 .

Chemical Reactions Analysis

“(E)-(2-Nitroprop-1-en-1-yl)benzene” is used in various chemical reactions. For instance, it is used in the Henry reaction to make Phenyl-2-nitropropene out of benzaldehyde and Nitroethane .

Physical And Chemical Properties Analysis

“(E)-(2-Nitroprop-1-en-1-yl)benzene” is a solid at 20 degrees Celsius . It has a melting point of 61.0 to 65.0 °C .

Aplicaciones Científicas De Investigación

Antituberculosis Activity

One significant area of research involves the synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives, including compounds related to "(E)-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole". These compounds, specifically 5-fluoro-1H-indole-2,3-dione derivatives, have been evaluated for in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, with some showing significant inhibitory activity. The study emphasizes the potential of these compounds in developing new antituberculosis agents (Karalı et al., 2007).

Antimicrobial and Antiproliferative Activities

Research on heterocycles derived from indole-2-carbohydrazides, including 5-fluoro variants, has shown these compounds to exhibit antimicrobial, antiinflammatory, and antiproliferative activities. These studies provide a foundation for further exploration of indole derivatives as potential therapeutic agents in treating various diseases (Narayana et al., 2009).

Organic Synthesis and Fluorescent Probes

Indole derivatives are pivotal in organic synthesis, acting as intermediates for constructing complex molecular architectures. Their applications extend to developing fluorescent probes for biological studies, where they can offer insights into cellular processes and molecular interactions. Studies have focused on synthesizing and exploring the photophysical properties of indole-based compounds, indicating their utility as fluorescent probes in aqueous systems, highlighting their role in advancing the field of molecular imaging and diagnostics (Park et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGJTFSYAUYMSM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CNC2=C1C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CNC2=C1C=C(C=C2)F)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)

![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2860951.png)

![Tert-butyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2860963.png)

![Ethyl 5-({4-chloro[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2860967.png)